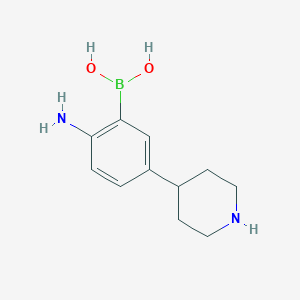![molecular formula C21H30O5 B14083510 (9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)
(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CORTISOL-9,12,12-D3, also known as 11β,17,21-Trihydroxypregn-4-ene-3,20-dione-d3, is a deuterated form of cortisol. This compound is a stable isotope-labeled analog of cortisol, which is a steroid hormone produced by the adrenal cortex. Cortisol plays a crucial role in various physiological processes, including metabolism regulation, immune response modulation, and stress response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CORTISOL-9,12,12-D3 involves the incorporation of deuterium atoms at specific positions in the cortisol molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of CORTISOL-9,12,12-D3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and efficacy of the compound.
化学反应分析
Types of Reactions
CORTISOL-9,12,12-D3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation without compromising the integrity of the deuterium atoms.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl groups in CORTISOL-9,12,12-D3 can lead to the formation of ketones or aldehydes, while reduction can regenerate the hydroxyl groups.
科学研究应用
CORTISOL-9,12,12-D3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of cortisol and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and physiological roles of cortisol in various biological systems.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of cortisol and its analogs in the human body.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting cortisol-related disorders.
作用机制
CORTISOL-9,12,12-D3 exerts its effects by mimicking the actions of natural cortisol. It binds to glucocorticoid receptors in target cells, leading to the activation or repression of specific genes involved in various physiological processes. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress, and the immune system, where cortisol modulates inflammation and immune responses.
相似化合物的比较
Similar Compounds
CORTISOL-9,12,12-D3: Deuterated form of cortisol.
Hydrocortisone: Non-deuterated form of cortisol.
Prednisolone: Synthetic analog of cortisol with similar anti-inflammatory properties.
Uniqueness
CORTISOL-9,12,12-D3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate measurement and analysis of cortisol and its metabolites are required.
属性
分子式 |
C21H30O5 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14?,15?,16-,18+,19-,20-,21-/m0/s1/i10D2,18D |
InChI 键 |
JYGXADMDTFJGBT-UKHFOCHTSA-N |
手性 SMILES |
[2H][C@]12[C@H](C([C@]3(C(C1CCC4=CC(=O)CC[C@]24C)CC[C@@]3(C(=O)CO)O)C)([2H])[2H])O |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


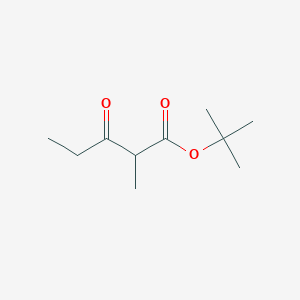
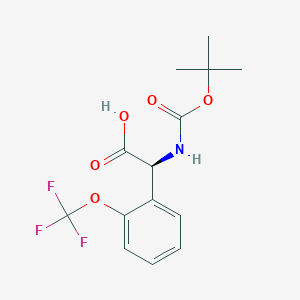
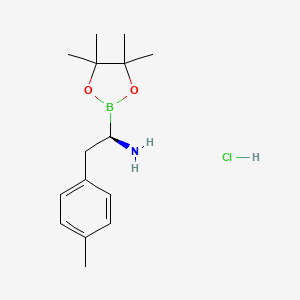

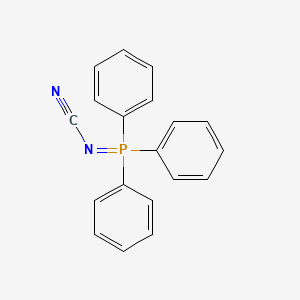
![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)
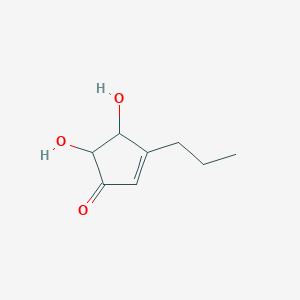
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
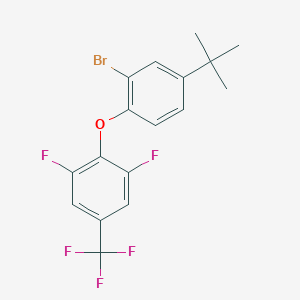
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
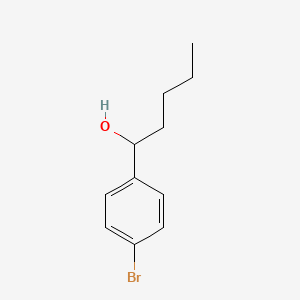
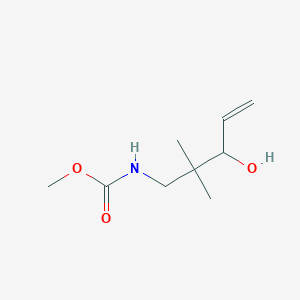
![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
